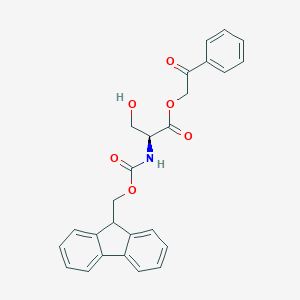

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester

Descripción

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester (CAS: 125760-26-1) is a protected serine derivative widely used in peptide synthesis and glycoconjugate chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) group for amine protection and a phenacyl ester moiety for carboxylate activation. Its synthesis typically involves the reaction of Fmoc-L-serine with phenacyl bromide under basic conditions, followed by purification via silica gel chromatography. Key applications include its role in solid-phase peptide synthesis (SPPS) and as a precursor for glycosylated amino acids, where the phenacyl ester acts as a temporary protecting group removable under mild conditions (e.g., Zemplén deprotection) .

Propiedades

IUPAC Name |

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447048 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125760-26-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Activation of Fmoc-L-Serine :

Fmoc-L-serine is first treated with N-cyclohexylcyclohexanamine (DCHA) in ethyl acetate at 20°C for 2 hours. This step generates the reactive DCHA salt of Fmoc-L-serine, enhancing solubility and facilitating nucleophilic acyl substitution. -

Phenacyl Ester Formation :

The activated intermediate reacts with α-bromoacetophenone in dimethylformamide (DMF) at 20°C for 3.5 hours, using triethylamine (TEA) as a base. TEA neutralizes HBr generated during the reaction, driving the equilibrium toward product formation. The phenacyl group is introduced via an SN2 mechanism, where the carboxylate oxygen attacks the electrophilic α-carbon of the bromoacetophenone.

Optimization and Yield

-

Solvent Selection : Ethyl acetate in the first step minimizes side reactions, while DMF in the second step ensures high polarity for efficient nucleophilic attack.

-

Stoichiometry : A 1:1.2 molar ratio of Fmoc-L-serine to α-bromoacetophenone maximizes yield while avoiding excess reagent contamination.

-

Yield : This method achieves a 68% isolated yield with >95% purity, as confirmed by HPLC.

Table 1: Reaction Parameters for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Substrate | Fmoc-L-Serine | Fmoc-L-Serine DCHA Salt |

| Reagent | DCHA | α-Bromoacetophenone |

| Solvent | Ethyl Acetate | DMF |

| Temperature | 20°C | 20°C |

| Time | 2 hours | 3.5 hours |

| Base | None | Triethylamine |

| Yield | - | 68% |

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 5–10 mol% | Maximizes ion transport |

| pH | 10–12 | Ensures carboxylate formation |

| Solvent System | Toluene/Water | Phase separation efficiency |

| Temperature | 25–40°C | Balances kinetics and stability |

Comparative Analysis of Methods

Efficiency and Practicality

Purity and Side Reactions

-

Common Impurities :

-

Chromatographic Data : The two-step method reports HPLC purity >95%, while PTC-based approaches typically achieve >90% purity in analogous esters.

Troubleshooting and Best Practices

Issue: Low Yield in Two-Step Method

Análisis De Reacciones Químicas

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Deprotection: Removal of the 9-fluorenylmethoxycarbonyl group under basic conditions using reagents like piperidine.

Ester Hydrolysis: Hydrolysis of the phenacyl ester to yield the free carboxylic acid.

Substitution Reactions: The phenacyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used for hydrolysis of the ester.

Major Products Formed

Deprotection: The major product is L-serine with a free amino group.

Ester Hydrolysis: The major product is L-serine with a free carboxylic acid group.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser-OPac is widely used in solid-phase peptide synthesis, a method that enables the stepwise assembly of peptides on a solid support. The Fmoc group can be easily removed using basic conditions, allowing for subsequent coupling reactions with other amino acids. This method is particularly advantageous for synthesizing complex peptides and proteins with specific sequences.

Applications in Therapeutic Peptides

The ability to synthesize therapeutic peptides has gained traction in drug development. Fmoc-Ser-OPac is instrumental in creating peptides with biological activity, such as hormones and enzyme inhibitors. Its use facilitates the incorporation of serine residues, which are critical for the functionality and structural integrity of many bioactive peptides .

Protein Structure and Function Studies

Studying Protein Interactions

Fmoc-Ser-OPac is employed in the synthesis of labeled peptides that can be used to study protein-protein interactions. By incorporating this compound into peptide sequences, researchers can investigate binding affinities and mechanisms of action in various biological systems.

Structural Biology Applications

In structural biology, Fmoc-Ser-OPac plays a role in the preparation of peptides for X-ray crystallography and NMR studies. The precise control over peptide synthesis allows for the generation of high-purity samples necessary for detailed structural analysis .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester involves the protection of the amino group of serine, preventing it from participating in unwanted side reactions during peptide synthesis. The 9-fluorenylmethoxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The phenacyl ester serves as a temporary protecting group for the carboxylic acid group, which can be hydrolyzed under basic conditions to yield the free acid .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Ester Group Modifications

The choice of ester group significantly impacts reactivity, stability, and deprotection strategies:

Amino Acid Backbone Variations

- N-Fmoc-L-threonine Benzyl Ester : Incorporates a β-hydroxyl group, enabling O-glycosylation. Synthesized using Cp₂ZrCl₂/AgOTf catalysis (38% yield), with applications in glycopeptide synthesis .

- N-Fmoc-O-glycosylated Threonine Phenacyl Ester: Features glycosyl groups (e.g., galactopyranosyl), requiring sequential acetyl deprotection. Used in biotinylated sialoside synthesis .

Deprotection Efficiency

- Phenacyl Esters : Cleaved efficiently under Zemplén conditions (NaOMe/MeOH) without side reactions, making them ideal for acid- or base-sensitive substrates .

- Benzyl Esters: Require hydrogenolysis, which may interfere with unsaturated bonds or sulfur-containing residues .

- tert-Butyl Esters : Rapid cleavage with TFA but incompatible with acid-labile protecting groups .

Stability in Cyclization Reactions

Structural and Crystallographic Insights

- Conformational Analysis : Phenacyl esters adopt a synclinal conformation (C13—O1—C12—C11 torsion angle: 69.7°–86.1°), similar to adamantyl-based esters but distinct from periplanar conformations in phenacyl benzoates .

Actividad Biológica

N-(9-Fluorenylmethoxycarbonyl)-L-serine phenacyl ester (Fmoc-Ser-OPac) is a compound widely used in peptide synthesis and has garnered interest in biological research due to its unique properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-Ser-OPac is an amino acid derivative characterized by the following structure:

- Chemical Formula : C26H23NO6

- CAS Number : 125760-26-1

- Molecular Weight : 445.46 g/mol

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of serine during the coupling process.

The biological activity of Fmoc-Ser-OPac can be attributed to its role as a building block in peptide synthesis. The Fmoc group provides stability and protects the serine residue from undesired reactions during synthesis. Once incorporated into peptides, the biological activity is largely dependent on the structure and function of the resulting peptides.

Key Mechanisms:

- Peptide Synthesis : Fmoc-Ser-OPac allows for the selective incorporation of serine into peptides, facilitating the study of serine's role in various biological processes.

- Enzymatic Activity : Peptides containing serine can act as substrates for various enzymes, influencing metabolic pathways and signaling mechanisms.

1. Antioxidant Properties

Research indicates that peptides synthesized with Fmoc-Ser-OPac exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in studies focused on aging and neurodegenerative diseases.

2. Antimicrobial Activity

Studies have shown that certain peptides containing serine residues demonstrate antimicrobial properties. The incorporation of Fmoc-Ser-OPac into peptide sequences may enhance these properties, making them potential candidates for developing new antimicrobial agents.

3. Cell Signaling

Peptides synthesized using Fmoc-Ser-OPac can participate in cell signaling pathways, particularly those involving serine phosphorylation. This modification plays a significant role in regulating various cellular functions, including metabolism and cell division.

Case Studies

-

Antioxidant Peptide Study :

- A study demonstrated that a peptide synthesized with Fmoc-Ser-OPac exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro.

- Results : The peptide showed a 50% reduction in ROS at a concentration of 10 µM, highlighting its potential therapeutic applications in oxidative stress-related conditions.

-

Antimicrobial Peptide Development :

- Researchers synthesized a series of peptides incorporating Fmoc-Ser-OPac and tested their antimicrobial efficacy against various bacterial strains.

- Findings : One peptide exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

-

Cell Signaling Pathway Analysis :

- A study investigated the impact of serine-containing peptides on cellular signaling pathways related to insulin resistance.

- : Peptides with serine residues were found to modulate insulin signaling, suggesting their role in metabolic regulation.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | C26H23NO6 |

| CAS Number | 125760-26-1 |

| Molecular Weight | 445.46 g/mol |

| Antioxidant Activity | 50% reduction in ROS at 10 µM |

| Antimicrobial MIC | 5 µg/mL against Staphylococcus aureus |

Q & A

Basic: What are the optimal synthetic routes for preparing N-(9-fluorenylmethoxycarbonyl)-L-serine phenacyl ester, and how do solvent systems influence yield?

The synthesis typically involves Fmoc protection of L-serine followed by phenacyl esterification. Evidence suggests that tetrahydrofuran (THF) is a preferred solvent due to its compatibility with Fmoc chemistry and ability to dissolve polar intermediates . Coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are critical for activating carboxyl groups, with yields exceeding 80% under optimized conditions . For phenacyl ester formation, succinimidyl carbonates (e.g., Fmoc-OSu) have shown high efficiency in introducing the Fmoc group to hydroxyamino acids like serine .

Methodological Tip : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the phenacyl ester. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. For lab-scale prep, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities .

- Characterization : Confirm via ¹H NMR (e.g., Fmoc aromatic protons at δ 7.75–7.25 ppm, phenacyl carbonyl at ~190 ppm in ¹³C NMR) and HRMS (expected [M+H]+ ~465.2 Da) .

Basic: What are the stability and storage guidelines for this compound under laboratory conditions?

The phenacyl ester is sensitive to nucleophiles (e.g., amines, water) and light. Store as a powder at -20°C (stable for 3 years) or in DMSO at -80°C (stable for 6 months). Avoid freeze-thaw cycles .

Advanced: How can researchers reconcile contradictory data on coupling reagent efficiency for Fmoc-serine derivatives?

Discrepancies in yields (e.g., HATU vs. HBTU) often stem from solvent polarity and activation time . For example, reports HATU in THF maximizes yield (85%), while highlights benzotriazole-based reagents (e.g., HOBt) may underperform in non-polar solvents.

Troubleshooting Strategy :

- Screen reagents (HATU, HBTU, PyBOP) in parallel using a DoE (Design of Experiments) approach.

- Quantify side products (e.g., Fmoc deprotection byproducts) via LC-MS to identify inefficiencies .

Advanced: What methodologies enable site-selective glycosylation of N-Fmoc-L-serine phenacyl ester for glycopeptide synthesis?

The phenacyl ester’s orthogonal protection allows glycosylation at serine’s hydroxyl group. details enzymatic glycosylation using glycosyltransferases (e.g., GTFR) with sucrose as a donor, achieving ~30% yield. Alternatively, chemical glycosylation with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate under BF3·Et2O catalysis proceeds with >60% yield .

Key Consideration : Use acetylated sugar donors to prevent undesired side reactions. Confirm regioselectivity via MALDI-TOF or 2D NMR (e.g., NOESY for glycosidic linkage) .

Advanced: How can researchers address solubility challenges during solid-phase peptide synthesis (SPPS) with this derivative?

The phenacyl ester’s hydrophobicity may hinder solvation in SPPS.

Mitigation Strategies :

- Use DMSO/DMF mixtures (1:4 v/v) to enhance solubility during coupling.

- Incorporate backbone amide linkers (BALs) to reduce steric hindrance .

- Monitor swelling of resin (e.g., Wang or Rink amide) in real-time using microscopy .

Advanced: What analytical techniques resolve ambiguities in stereochemical integrity during Fmoc-serine phenacyl ester synthesis?

- Circular Dichroism (CD) : Detect α-helix formation in peptides post-synthesis to confirm serine’s L-configuration.

- Chiral HPLC : Use a Chirobiotic T column (mobile phase: 70/30 methanol/0.1% TFA) to separate D/L enantiomers. Retention times should align with L-serine standards (tR ~8.2 min) .

Advanced: How do temperature and pH influence the stability of the phenacyl ester group during prolonged reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.